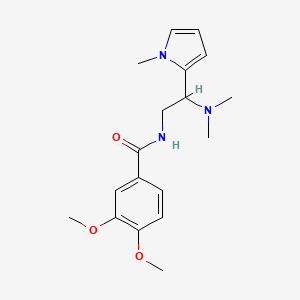

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide

Description

Properties

IUPAC Name |

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-3,4-dimethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3/c1-20(2)15(14-7-6-10-21(14)3)12-19-18(22)13-8-9-16(23-4)17(11-13)24-5/h6-11,15H,12H2,1-5H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMLSNARGHHGHRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)OC)OC)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrrole Ring: Starting with a suitable precursor, the pyrrole ring can be synthesized through a Paal-Knorr synthesis.

Dimethylamino Substitution:

Benzamide Formation: The final step involves coupling the pyrrole derivative with a 3,4-dimethoxybenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the dimethylamino and methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or substituted amines.

Scientific Research Applications

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide has several research applications:

Chemistry: Used as a building block in organic synthesis.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its pharmacological properties, including potential as a therapeutic agent.

Industry: Potential use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

Receptor Binding: It may act as an agonist or antagonist at specific receptors.

Signal Transduction Pathways: The compound could modulate signaling pathways, affecting cellular responses.

Comparison with Similar Compounds

Key Structural Features

The table below compares the target compound with structurally related benzamide derivatives:

Biological Activity

N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 300.39 g/mol. The compound features a dimethylamino group, a pyrrole ring, and a methoxy-substituted benzamide moiety, which may contribute to its biological activity.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Receptor Interaction : The dimethylamino group may facilitate interactions with neurotransmitter receptors, potentially influencing neurochemical pathways.

- Enzyme Inhibition : The benzamide structure is known for its ability to inhibit various enzymes, including those involved in cancer cell proliferation.

- Antifungal Activity : Analogous compounds have shown antifungal properties, suggesting that this compound may exhibit similar effects against fungal pathogens.

Antitumor Activity

Research indicates that compounds with similar structures can exhibit significant antitumor effects. For example, studies have shown that benzamide derivatives can inhibit the growth of cancer cells by inducing apoptosis and inhibiting key signaling pathways related to cell proliferation and survival.

Antifungal Properties

In studies involving related compounds, such as 2-(3,4-dimethyl-2,5-dihydro-1H-pyrrole-2-yl)-1-methylethyl pentanoate, antifungal activity was observed against Aspergillus species. These findings suggest that this compound may also possess antifungal properties.

Neuropharmacological Effects

Given the presence of the dimethylamino group and the pyrrole ring, this compound may interact with neurotransmitter systems. Compounds with similar structures have been studied for their effects on serotonin and dopamine receptors, which are critical in mood regulation and cognitive functions.

Case Studies

- Antitumor Efficacy : In vitro studies demonstrated that benzamide derivatives exhibited cytotoxic effects on various cancer cell lines. The mechanism was linked to the inhibition of dihydrofolate reductase (DHFR), leading to reduced cellular NADPH levels and destabilization of DHFR .

- Fungal Infection Model : A related compound was tested in mice infected with Aspergillus fumigatus. Treatment resulted in a 60% increase in survival rates at specific dosages, indicating potential therapeutic applications for fungal infections .

- Neuropharmacological Assessment : Preliminary studies on structurally similar compounds have shown promise in modulating neurotransmitter levels, suggesting potential applications in treating neurodegenerative diseases.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 300.39 g/mol |

| Antitumor Activity | Induces apoptosis |

| Antifungal Activity | Effective against Aspergillus |

| Neuropharmacological Effects | Modulates neurotransmitter systems |

Q & A

Q. What are the standard synthetic protocols for N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,4-dimethoxybenzamide?

The synthesis typically involves multi-step reactions, starting with condensation of a pyrrole derivative (e.g., 1-methyl-1H-pyrrol-2-amine) with a dimethylaminoethyl halide. Key steps include nucleophilic substitution to introduce the dimethylamino group and amidation with 3,4-dimethoxybenzoyl chloride. Purification via crystallization (e.g., methanol:water mixtures) ensures high purity, with yields averaging 70–75%. Critical parameters include inert atmospheres to prevent oxidation and precise stoichiometric ratios .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Structural confirmation relies on:

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ ~2.88 ppm for dimethylamino protons, δ ~55.53 ppm for methoxy carbons) .

- IR spectroscopy : Identifies functional groups (e.g., N-H stretches at ~3310 cm⁻¹, carbonyl at ~1650 cm⁻¹) .

- Mass spectrometry (EI-MS) : Confirms molecular weight (e.g., m/z 361.4 for [M⁺]) .

- Elemental analysis : Validates C, H, N, O composition (e.g., C% within 0.3% of theoretical) .

Q. What are the key intermediates in its synthesis, and how are they characterized?

Key intermediates include:

- 1-methyl-1H-pyrrol-2-amine : Characterized by NMR and IR to confirm amine and pyrrole ring integrity.

- Dimethylaminoethyl halide : Validated via halogen content analysis (e.g., Cl% by titration).

- 3,4-dimethoxybenzoyl chloride : Confirmed by FTIR (C=O stretch at ~1770 cm⁻¹) and reactivity in amidation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution efficiency .

- Catalyst use : EDCI/HOBt systems improve amidation yields by reducing side reactions .

- Temperature control : Lower temperatures (0–5°C) stabilize intermediates during halogenation steps .

Q. What strategies resolve contradictions in spectral data between synthesized batches?

Discrepancies in NMR/IR data often arise from residual solvents or stereochemical variations. Solutions include:

- Drying protocols : Azeotropic distillation with toluene removes trace solvents .

- Chiral chromatography : Resolves enantiomeric impurities in asymmetric intermediates .

- 2D NMR (COSY, HSQC) : Clarifies ambiguous proton-carbon correlations .

Q. What computational methods predict its biological targets and interactions?

Molecular docking (e.g., AutoDock Vina) and MD simulations identify potential targets like kinase enzymes. Key steps:

- Ligand preparation : Minimize energy using DFT (B3LYP/6-31G* basis set).

- Binding site analysis : Prioritize pockets with high hydrophobicity (e.g., ATP-binding sites) .

Q. How to assess stability under various conditions (pH, temperature, light)?

Stability studies involve:

Q. What are the challenges in purity assessment, and how to address them?

Challenges include co-eluting impurities in HPLC. Solutions:

- Orthogonal methods : Combine reverse-phase HPLC (C18 column) with capillary electrophoresis.

- Spiking experiments : Add known impurities to confirm resolution .

Q. How to design structure-activity relationship (SAR) studies for this compound?

SAR strategies:

- Analog synthesis : Modify methoxy groups (e.g., replace with halogens) and test activity.

- Pharmacophore mapping : Identify critical moieties (e.g., dimethylamino group for receptor binding) .

Q. What interdisciplinary approaches integrate its synthesis with pharmacological evaluation?

Integrate:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.